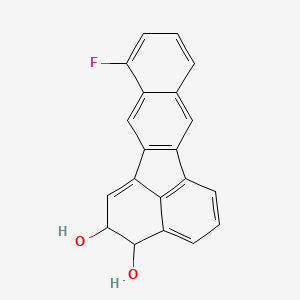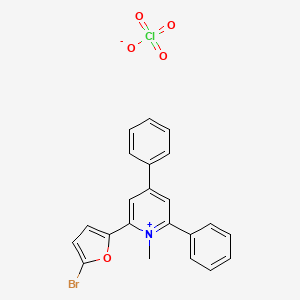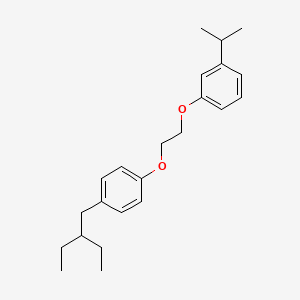![molecular formula C15H11NO7S B14286395 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid CAS No. 140431-49-8](/img/no-structure.png)
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is an organic compound characterized by its complex structure, which includes a nitroethenyl group, a phenoxy group, and a sulfonyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable precursor, followed by sulfonation and subsequent coupling reactions to introduce the phenoxy and benzoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.
Applications De Recherche Scientifique
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Shares the nitro group and benzoic acid core but lacks the phenoxy and sulfonyl groups.
4-Sulfobenzoic acid: Contains the sulfonyl group and benzoic acid core but lacks the nitroethenyl and phenoxy groups.
4-Phenoxybenzoic acid: Includes the phenoxy group and benzoic acid core but lacks the nitroethenyl and sulfonyl groups.
Uniqueness
4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Propriétés
| 140431-49-8 | |
Formule moléculaire |
C15H11NO7S |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4-[4-(2-nitroethenyl)phenoxy]sulfonylbenzoic acid |
InChI |
InChI=1S/C15H11NO7S/c17-15(18)12-3-7-14(8-4-12)24(21,22)23-13-5-1-11(2-6-13)9-10-16(19)20/h1-10H,(H,17,18) |
Clé InChI |
JJLJZGDGOYIKBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
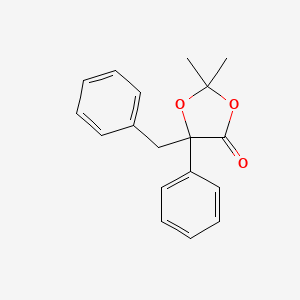
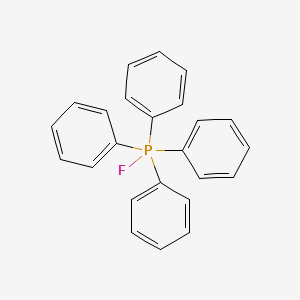

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
